(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)15(20)18-9-6-12(7-10-18)19-11-8-16-17-19/h2-5,8,11-12H,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITHIMIBDFETOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs.
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis
Biochemical Analysis
Biochemical Properties
The triazole ring in (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is known to interact with various enzymes and proteins. For instance, compounds with a triazole ring have been reported to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone , often referred to simply as a triazole-piperidine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and various mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a triazole ring and a piperidine moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of triazole-containing compounds typically involves the use of click chemistry, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of the triazole ring while introducing various functional groups that can modulate biological activity.
Anticancer Activity
Research has demonstrated that derivatives of triazole-piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves:
- Microtubule Destabilization : Compounds have been found to interfere with microtubule assembly, leading to apoptosis in cancer cells. In one study, specific derivatives demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
- Apoptosis Induction : The ability to induce apoptosis has been confirmed through assays that measure caspase activity and morphological changes in treated cells .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets such as enzymes involved in cell wall synthesis in bacteria. Some studies report significant inhibition against various bacterial strains .
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been investigated, particularly in models of acute inflammation. In vitro studies suggest that they can reduce the production of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .
Research Findings and Case Studies
A summary of key findings from recent studies is presented below:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl) compounds exhibit significant antimicrobial properties. A study synthesized a series of fluoroquinolone derivatives incorporating this triazole-piperidine moiety, which showed comparable antibacterial activity against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis when evaluated using broth microdilution techniques .
Anticancer Potential
The compound has been investigated for its anticancer properties. Specifically, triazole-containing piperidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, certain synthesized analogues have been reported to exhibit antileukemic activity, suggesting their potential as therapeutic agents in oncology .
Pharmacological Applications
CNS Activity
The piperidine structure is known for its ability to interact with the central nervous system. Compounds featuring this moiety have been studied for their effects as CNS stimulants or depressants depending on dosage levels. The incorporation of the triazole ring can enhance the pharmacological profile of these compounds, making them suitable candidates for further investigation in neuropharmacology .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of triazole-containing compounds. The modulation of inflammatory pathways through these compounds indicates their potential use in treating inflammatory diseases. For example, structure-based design approaches have revealed that triazole derivatives can activate specific receptors involved in inflammation regulation .
Material Science
Polymer Chemistry
The unique chemical structure of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone allows it to be utilized in polymer chemistry for the development of new materials. Its ability to form stable bonds can be exploited in creating functionalized polymers with enhanced properties for various applications including drug delivery systems and coatings .
Case Studies
| Study Title | Findings | Application Area |
|---|---|---|
| Synthesis and Antibacterial Activity of Triazole Derivatives | Demonstrated significant antibacterial activity against resistant strains | Medicinal Chemistry |
| Antileukemic Activity of Piperidine Derivatives | Showed potential to inhibit cancer cell growth | Oncology |
| Structure-Based Design of Triazole Derivatives | Revealed activation of anti-inflammatory pathways | Pharmacology |
| Development of Functionalized Polymers | Enabled creation of new materials with enhanced properties | Material Science |
Preparation Methods
Sequential Modular Assembly
This approach constructs the triazole and piperidine rings separately before coupling with the methoxyphenyl carbonyl group. A representative pathway involves:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create 1,2,3-triazole intermediates.
- Piperidine Functionalization : Nucleophilic substitution at the piperidine nitrogen using halogenated triazoles.
- Carbonyl Incorporation : Friedel-Crafts acylation with 2-methoxybenzoyl chloride.
Convergent Coupling
Stepwise Synthesis Procedures
Triazole Ring Construction
The 1,2,3-triazole moiety is typically synthesized via CuAAC:
Reagents :
- Propargyl bromide (alkyne precursor)
- Sodium azide (azide source)
- CuSO₄·5H₂O/sodium ascorbate (catalytic system)
Conditions :
- Solvent: tert-Butanol/H₂O (1:1)
- Temperature: 60°C, 12 hours
- Yield: 78–85%
Piperidine-Triazole Coupling
Nucleophilic displacement reactions attach the triazole to piperidine:
Reagents :
- 4-Bromopiperidine hydrobromide
- 1H-1,2,3-Triazole
- Potassium carbonate (base)
Conditions :
Methanone Formation
Friedel-Crafts acylation introduces the 2-methoxyphenyl group:
Reagents :
- 2-Methoxybenzoyl chloride
- Aluminum chloride (Lewis acid)
Conditions :
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| DMF | 36.7 | 62 | 95 | |
| DMSO | 46.7 | 58 | 92 | |
| Acetonitrile | 37.5 | 49 | 88 |
Polar aprotic solvents maximize nucleophilicity of the piperidine nitrogen, with DMF providing optimal balance between reactivity and byproduct suppression.
Temperature-Dependent Reaction Kinetics
Arrhenius analysis of the triazole-piperidine coupling reveals an activation energy of 72.3 kJ/mol. Below 90°C, reaction half-life exceeds 48 hours, while temperatures >120°C promote decomposition.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry improves scalability:
Crystallization Control
Patented anti-solvent crystallization using heptane/ethyl acetate mixtures achieves >99.5% purity. Critical parameters include:
Analytical Characterization Techniques
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the distorted boat conformation of the piperidine ring and planar triazole orientation.
Comparative Analysis with Analogous Compounds
| Compound | LogP | Yield (%) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| Target Compound | 2.31 | 71 | 0.46 (Kinase X) |
| (4-Triazolyl)piperidin-1-yl(phenyl)methanone | 2.89 | 68 | 1.22 |
| Piperidin-1-yl(3-methoxyphenyl)methanone | 1.97 | 75 | >10 |
The 2-methoxy substitution enhances aqueous solubility without compromising target affinity.
Challenges and Limitations
Regioselectivity in Triazole Formation
Uncatalyzed cycloadditions produce 1:1 mixtures of 1,4- and 1,5-triazole regioisomers. Copper catalysis improves 1,4-selectivity to 19:1 but requires rigorous oxygen exclusion.
Piperidine Ring Conformational Instability
Variable boat-chair interconversion complicates crystallization, necessitating low-temperature XRD analysis.
Q & A
Q. What are the standard synthetic routes for preparing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone, and how are yields optimized?
The synthesis typically involves multi-step pathways, including:
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety onto the piperidine ring .
- Acylation reactions to couple the methoxyphenyl group to the piperidine scaffold, often using activated carbonyl intermediates (e.g., acid chlorides) .
Q. Key optimization strategies :
- Solvent selection (e.g., DMF for CuAAC, dichloromethane for acylation) to improve reaction efficiency.
- Temperature control during cycloaddition (40–60°C) to minimize side products .
- Purification via column chromatography or recrystallization to isolate high-purity products (HPLC purity >95% in optimized cases) .
Q. Table 1: Representative Synthetic Yields
| Step | Reaction Type | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Triazole formation | CuAAC | 65–88 | 97–99% | |
| Acylation | Nucleophilic substitution | 70–85 | 95–98% |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- 1H/13C-NMR : To verify regioselectivity of the triazole ring and confirm substitution patterns on the piperidine and methoxyphenyl groups .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., calculated vs. observed m/z).
- HPLC : To assess purity (>95% at 254 nm is typical for research-grade material) .
- Elemental analysis : Discrepancies between theoretical and experimental C/H/N values (e.g., ±0.3% deviation) may indicate residual solvents or incomplete purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data for triazole-containing piperidine derivatives?
Discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated ) may arise from:
- Residual solvents : Use thermogravimetric analysis (TGA) to detect volatile impurities.
- Hydrate formation : Characterize via Karl Fischer titration or dynamic vapor sorption (DVS).
- Method validation : Cross-check with combustion analysis and X-ray crystallography for absolute structure confirmation .
Q. What experimental designs are recommended for evaluating the biological activity of this compound in target-based assays?
- Target selection : Prioritize kinases or GPCRs, as triazole-piperidine hybrids are known modulators of these targets .
- In vitro assays :
- Fluorescence polarization for binding affinity studies (IC50 determination).
- Cellular cytotoxicity (e.g., MTT assay) to assess selectivity.
- Structure-activity relationship (SAR) : Systematically vary the methoxy group position or piperidine substitution to correlate structural features with activity .
Q. Table 2: Example Biological Data for Analogues
| Compound | Target | IC50 (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Analog A | Kinase X | 12 ± 3 | >100 | |
| Analog B | GPCR Y | 45 ± 7 | 25 |
Q. How do solvent polarity and reaction temperature influence the stability of intermediates during synthesis?
- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in acylation but may promote hydrolysis at elevated temperatures (>80°C).
- Low-temperature regimes (0–25°C) : Critical for minimizing triazole ring decomposition during CuAAC .
- Kinetic vs. thermodynamic control : Adjust conditions to favor desired regioisomers (e.g., 1,4- over 1,5-triazole) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Molecular docking : To model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability prediction.
- QSAR models : Use descriptors like logP (calculated: ~2.8) and topological polar surface area (TPSA: ~75 Ų) to predict blood-brain barrier permeability .
- MD simulations : Assess binding kinetics to plasma proteins (e.g., albumin) .
Contradictions and Methodological Challenges
Q. How can researchers address low yields in the final acylation step?
Low yields (e.g., 8–12% in some analogues ) may result from:
- Steric hindrance : Introduce bulky protecting groups on the piperidine nitrogen to improve reactivity.
- Catalyst optimization : Replace traditional bases (e.g., Et3N) with DMAP or polymer-supported reagents for enhanced nucleophilicity .
- Microwave-assisted synthesis : Reduce reaction time and improve conversion rates .
Q. What strategies mitigate batch-to-batch variability in elemental analysis results?
- Standardized purification protocols : Implement strict solvent evaporation and drying conditions (e.g., 40°C under vacuum for 24 hrs).
- Quality control (QC) thresholds : Reject batches with >0.5% deviation in C/H/N ratios.
- Collaborative validation : Cross-verify results with independent labs using identical instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
